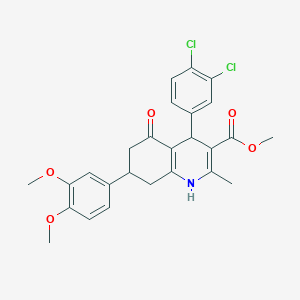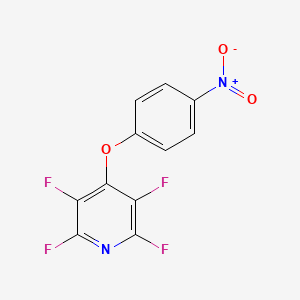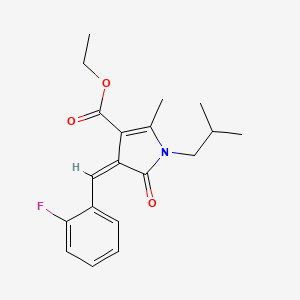![molecular formula C19H23ClN+ B11640307 4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11640307.png)
4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cloro-2,2-dietil-9-(prop-1-en-2-il)-2,3-dihidro-1H-benzo[f]isoindolium es un compuesto orgánico complejo con una estructura única
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-cloro-2,2-dietil-9-(prop-1-en-2-il)-2,3-dihidro-1H-benzo[f]isoindolium típicamente involucra múltiples pasos, incluyendo la formación del núcleo isoindolium y la introducción de los grupos cloro, dietil y prop-1-en-2-il. Las rutas sintéticas comunes pueden incluir:
Formación del Núcleo Isoindolium: Esto se puede lograr mediante reacciones de ciclización que involucran precursores adecuados.
Introducción de Sustituyentes: Los grupos cloro, dietil y prop-1-en-2-il se pueden introducir mediante diversas reacciones de sustitución en condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores avanzados, reactores de alta presión y sistemas de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-cloro-2,2-dietil-9-(prop-1-en-2-il)-2,3-dihidro-1H-benzo[f]isoindolium puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El grupo cloro se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Se emplean comúnmente agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio (NaOH) o el terc-butóxido de potasio (KOtBu).
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir diversos derivados reducidos.
Aplicaciones Científicas De Investigación
4-cloro-2,2-dietil-9-(prop-1-en-2-il)-2,3-dihidro-1H-benzo[f]isoindolium tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-cloro-2,2-dietil-9-(prop-1-en-2-il)-2,3-dihidro-1H-benzo[f]isoindolium involucra su interacción con objetivos moleculares y vías específicas. Esto puede incluir la unión a enzimas o receptores, lo que lleva a la modulación de los procesos biológicos. Los objetivos y vías moleculares exactos pueden variar dependiendo de la aplicación específica y el contexto.
Comparación Con Compuestos Similares
Compuestos Similares
4-cloro-2,2-dietil-2,3-dihidro-1H-benzo[f]isoindolium: Carece del grupo prop-1-en-2-il.
2,2-dietil-9-(prop-1-en-2-il)-2,3-dihidro-1H-benzo[f]isoindolium: Carece del grupo cloro.
Unicidad
4-cloro-2,2-dietil-9-(prop-1-en-2-il)-2,3-dihidro-1H-benzo[f]isoindolium es único debido a su combinación específica de sustituyentes, que confieren propiedades químicas y biológicas distintas. Esta unicidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C19H23ClN+ |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
4-chloro-2,2-diethyl-9-prop-1-en-2-yl-1,3-dihydrobenzo[f]isoindol-2-ium |
InChI |
InChI=1S/C19H23ClN/c1-5-21(6-2)11-16-17(12-21)19(20)15-10-8-7-9-14(15)18(16)13(3)4/h7-10H,3,5-6,11-12H2,1-2,4H3/q+1 |
Clave InChI |
DYTAPDJBSUHJAD-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1(CC2=C(C3=CC=CC=C3C(=C2C1)Cl)C(=C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11640231.png)
![3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640239.png)
![5-bromo-2-hydroxy-N'-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640251.png)
![1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11640256.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide](/img/structure/B11640258.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11640266.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11640276.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640286.png)
![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)

![N-(2-Methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11640294.png)
![Dimethyl 4-(3-methoxy-4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11640302.png)
